Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate

Description

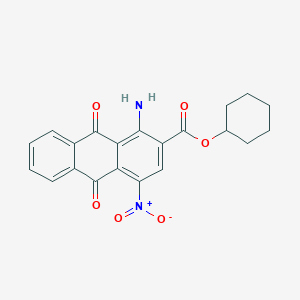

Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is a substituted anthraquinone derivative characterized by:

- A central anthraquinone core (9,10-dioxo-9,10-dihydroanthracene).

- Functional groups: 1-amino (electron-donating), 4-nitro (electron-withdrawing), and a cyclohexyl ester at position 2. The cyclohexyl ester confers steric bulk, influencing solubility and interaction with biological targets.

Properties

Molecular Formula |

C21H18N2O6 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

cyclohexyl 1-amino-4-nitro-9,10-dioxoanthracene-2-carboxylate |

InChI |

InChI=1S/C21H18N2O6/c22-18-14(21(26)29-11-6-2-1-3-7-11)10-15(23(27)28)16-17(18)20(25)13-9-5-4-8-12(13)19(16)24/h4-5,8-11H,1-3,6-7,22H2 |

InChI Key |

GKUQETSMVPQNBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the anthraquinone core. The synthetic route often includes nitration, amination, and carboxylation reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Scientific Research Applications

CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Medicine: Explored for its antimicrobial properties, making it a candidate for new antibiotic development.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, leading to the disruption of cell function and ultimately cell death. This compound targets pathways such as DNA replication and protein synthesis, making it effective against rapidly dividing cells like cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Anthraquinone Carboxylates

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-nitro group contrasts with methoxy (6a, 6b) or hydroxyl (8a) substituents in analogs.

- Ester Bulkiness : Cyclohexyl esters (target) are bulkier than methyl, ethyl, or propyl esters (6a, 6b, 10a), which may reduce solubility in polar solvents but enhance lipid membrane permeability .

Spectroscopic and Physicochemical Properties

Table 2: NMR and Mass Spectrometry Data

Analysis :

- The target compound’s nitro group would deshield adjacent protons, likely causing downfield shifts in ¹H-NMR (e.g., δ > 8.5 ppm for aromatic protons) compared to methoxy analogs (δ ~7.8–8.5) .

- The cyclohexyl ester increases molecular weight (~397 g/mol) relative to methyl (6a, 340 g/mol) or propyl (10a, 836 g/mol) derivatives.

Biological Activity

Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is a synthetic compound belonging to the anthracene derivative family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₈H₁₅N₃O₄

- Molecular Weight: 321.33 g/mol

This compound features a cyclohexyl group attached to an anthracene backbone with nitro and carboxylate functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antitumor, antimicrobial, and anti-inflammatory properties.

Antitumor Activity

Several studies have indicated that anthracene derivatives exhibit significant antitumor properties. For instance:

- Mechanism of Action: The compound may exert its antitumor effects by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disrupting mitochondrial function.

- Case Study: A study demonstrated that derivatives similar to Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene showed IC50 values in the micromolar range against various cancer cell lines including breast (MCF-7) and colon (HT-29) cancers .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties:

- Effectiveness Against Bacteria: Preliminary tests indicated that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL for these pathogens.

Anti-inflammatory Activity

Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene derivatives have also been studied for their anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines: In vitro studies revealed that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Data Tables

The following table summarizes key biological activities and their respective findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.